![molecular formula C24H23NO2S B14443461 3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one CAS No. 75939-72-9](/img/structure/B14443461.png)
3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one is a chiral compound with significant interest in the field of organic chemistry This compound is known for its unique structural features, including a hydroxyethyl group and a triphenylmethylsulfanyl group attached to an azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction.
Attachment of the Triphenylmethylsulfanyl Group: The triphenylmethylsulfanyl group can be attached through a thiol-ene reaction or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of flow chemistry techniques to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The azetidinone ring can be reduced under suitable conditions.
Substitution: The triphenylmethylsulfanyl group can participate in substitution reactions, such as SN1 or SN2 mechanisms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as water or alcohols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield aldehydes or ketones, while reduction of the azetidinone ring may produce amines.
Scientific Research Applications
3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one involves its interaction with specific molecular targets. The hydroxyethyl group and the triphenylmethylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
3-(1-Hydroxyethyl)-1-(3-phenylpropanoyl)-azetidin-2-one: This compound shares a similar azetidinone ring structure but differs in the substituents attached to the ring.
3-(Tritylthio)propionic acid: This compound has a tritylthio group similar to the triphenylmethylsulfanyl group in the target compound.
Uniqueness
3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one is unique due to the combination of its hydroxyethyl and triphenylmethylsulfanyl groups, which confer distinct chemical properties and potential applications. The presence of these groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
CAS No. |
75939-72-9 |
|---|---|
Molecular Formula |
C24H23NO2S |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
3-(1-hydroxyethyl)-4-tritylsulfanylazetidin-2-one |
InChI |
InChI=1S/C24H23NO2S/c1-17(26)21-22(27)25-23(21)28-24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21,23,26H,1H3,(H,25,27) |
InChI Key |
ZWWOGAZJGMVSTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C(NC1=O)SC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


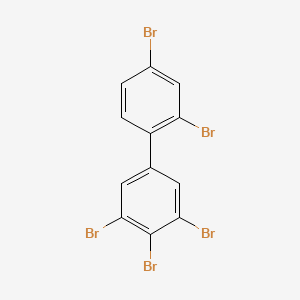
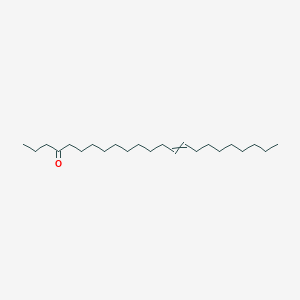



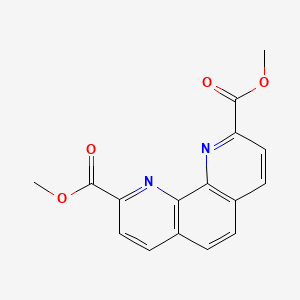
![4,4'-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline)](/img/structure/B14443420.png)
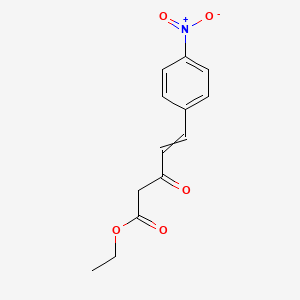
![[(1-Methoxycyclopropyl)sulfanyl]benzene](/img/structure/B14443436.png)
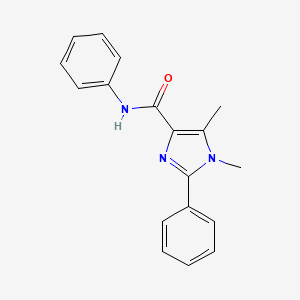


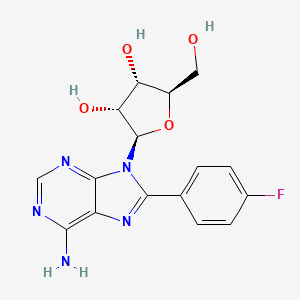
![[Anilino(methylamino)methylidene]propanedinitrile](/img/structure/B14443459.png)
